N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
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Overview
Description
N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring, a triazole ring, and a piperidine ring, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: Starting with a thiophene derivative, the thiophene ring is functionalized with a suitable leaving group.
Triazole ring formation: The 1H-1,2,3-triazole ring is synthesized via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Piperidine ring incorporation: The piperidine ring is introduced through nucleophilic substitution reactions, where the thiophene derivative reacts with a piperidine derivative.
Amide bond formation: The final step involves coupling the triazole-piperidine intermediate with a carboxylic acid derivative to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide analogs: Compounds with similar structures but different substituents on the thiophene, triazole, or piperidine rings.
Other triazole-containing compounds: Molecules that feature the 1H-1,2,3-triazole ring but have different functional groups or ring systems.
Uniqueness
This compound is unique due to its specific combination of the thiophene, triazole, and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-4-(triazol-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c19-13(14-10-12-2-1-9-20-12)17-6-3-11(4-7-17)18-8-5-15-16-18/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEZSMHKLHRPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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